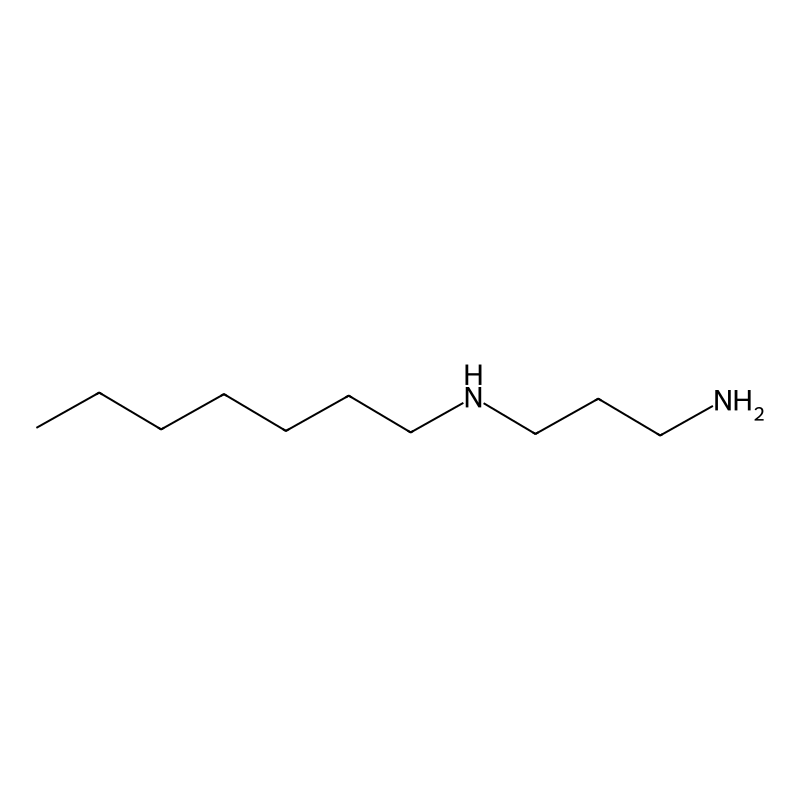

N1-Heptyl-1,3-propanediamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N1-Heptyl-1,3-propanediamine is an organic compound characterized by its molecular formula and a molecular weight of 172.31 g/mol. It belongs to the class of aliphatic amines, specifically a diamine, which contains two amine groups. This compound features a heptyl group attached to one of the nitrogen atoms, making it a long-chain amine that can influence its solubility and reactivity in various environments .

- Acylation: The amine groups can react with acyl chlorides to form amides.

- Alkylation: It can be alkylated using alkyl halides, resulting in the formation of quaternary ammonium salts.

- Condensation: It may participate in condensation reactions with aldehydes or ketones, leading to imine formation.

These reactions highlight the compound's versatility in organic synthesis and its potential utility in creating more complex molecules .

N1-Heptyl-1,3-propanediamine can be synthesized through several methods:

- Reduction of N-heptyl-1,3-propanediamine N-oxides: This method involves reducing the corresponding N-oxide derivatives.

- Direct amination: Reacting heptanol with ammonia or primary amines under appropriate conditions can yield N1-Heptyl-1,3-propanediamine.

- Alkylation of 1,3-propanediamine: The reaction of 1,3-propanediamine with heptyl bromide or iodide in a suitable solvent can also produce this compound .

Several compounds share structural similarities with N1-Heptyl-1,3-propanediamine. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-Ethyl-1,3-propanediamine | C5H14N2 | Shorter alkyl chain; used in pharmaceuticals |

| N,N-Dimethyl-1,3-propanediamine | C5H14N2 | Contains dimethyl groups; used as a solvent |

| N-Octyl-1,3-propanediamine | C11H25N2 | Longer alkyl chain; potential surfactant |

| N,N-Diethyl-1,3-propanediamine | C7H18N2 | Ethyl groups provide different solubility |

N1-Heptyl-1,3-propanediamine's unique heptyl group offers distinct solubility characteristics compared to these similar compounds, making it particularly valuable for specific applications in chemical synthesis and research .

N1-Heptyl-1,3-propanediamine represents an important alkylated diamine compound with significant industrial applications. The synthesis and manufacturing of this compound can be approached through multiple methodologies, each offering distinct advantages and limitations in terms of efficiency, sustainability, and economic viability. This comprehensive review examines the current state-of-the-art approaches for producing N1-Heptyl-1,3-propanediamine, focusing on conventional chemical synthesis, biosynthetic pathways, and green chemistry strategies.

Conventional Chemical Synthesis

Direct Alkylation Methods

The most straightforward approach for synthesizing N1-Heptyl-1,3-propanediamine involves the direct alkylation of 1,3-propanediamine with heptyl halides. This methodology typically employs 1,3-propanediamine as the nucleophilic substrate and heptyl bromide or heptyl chloride as the electrophilic alkylating agent . The reaction proceeds via nucleophilic substitution mechanism where one of the primary amine groups of 1,3-propanediamine attacks the carbon center of the heptyl halide, displacing the halogen and forming the desired N-alkylated product.

The reaction conditions typically require basic environments to facilitate the nucleophilic attack and neutralize the hydrogen halide by-product. Common bases employed include potassium carbonate, sodium hydride, or potassium tert-butoxide . The reaction is generally conducted at temperatures ranging from 60 to 80 degrees Celsius in aprotic solvents such as dimethylformamide or dimethyl sulfoxide to enhance the nucleophilicity of the amine and solubilize the reactants .

Reaction Mechanism and Optimization

The alkylation process follows an SN2 mechanism, where the reaction rate is influenced by several factors including the nature of the leaving group, solvent polarity, temperature, and steric hindrance around the reaction center . Primary alkyl halides, such as heptyl bromide, are preferred over secondary or tertiary halides due to their higher reactivity in SN2 reactions and reduced tendency for elimination reactions.

Process optimization studies have demonstrated that the molar ratio of base to alkyl halide significantly affects both yield and selectivity . Typically, 1.5 to 3.0 equivalents of base are required to achieve optimal conversion while minimizing side reactions. The reaction time varies from 4 to 12 hours depending on the specific conditions employed, with yields ranging from 60 to 75 percent .

Reductive Amination Strategies

An alternative synthetic approach involves reductive amination of 1,3-propanediamine with heptanal or related carbonyl compounds. This method offers several advantages, including milder reaction conditions and reduced formation of unwanted by-products compared to direct alkylation [4]. The process typically involves the initial formation of an imine intermediate through condensation of the amine with the aldehyde, followed by reduction to yield the desired secondary amine product.

Common reducing agents employed in this transformation include sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation using palladium or platinum catalysts [4]. The reaction conditions are generally mild, proceeding at room temperature to 100 degrees Celsius depending on the specific reducing system employed . Yields typically range from 70 to 90 percent, making this approach competitive with direct alkylation methods.

Multi-Step Synthesis Routes

More complex synthetic routes have been developed for the preparation of N1-Heptyl-1,3-propanediamine, particularly when high purity or specific stereochemistry is required. One such approach involves the initial protection of one amine group in 1,3-propanediamine, followed by selective alkylation and subsequent deprotection [5] [6]. This strategy allows for greater control over regioselectivity and can minimize the formation of bis-alkylated products.

Protection strategies commonly employ carbamate protecting groups such as tert-butoxycarbonyl or benzyloxycarbonyl, which can be selectively removed under acidic or hydrogenolytic conditions respectively [5]. The protected monoamine can then be alkylated under standard conditions, followed by deprotection to yield the desired product with high regioselectivity.

Process Intensification and Continuous Manufacturing

Recent developments in process intensification have led to the implementation of continuous flow methodologies for the synthesis of N1-Heptyl-1,3-propanediamine . Continuous flow reactors offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety profiles, and reduced reaction times. These systems typically operate at elevated temperatures (70 to 120 degrees Celsius) and pressures (1 to 5 megapascals) to accelerate reaction kinetics while maintaining high selectivity .

Microwave-assisted synthesis has also emerged as a valuable tool for the rapid preparation of N1-Heptyl-1,3-propanediamine . This approach utilizes microwave irradiation to provide rapid and uniform heating, significantly reducing reaction times from hours to minutes while maintaining comparable yields. Typical microwave-assisted protocols operate at temperatures between 80 and 150 degrees Celsius for 0.5 to 2 hours .

Biosynthesis and Metabolic Engineering Strategies

Natural Biosynthetic Pathways

The biosynthesis of diamines, including 1,3-propanediamine derivatives, occurs naturally in various microorganisms through well-characterized metabolic pathways [7] [8] [9]. These pathways can be broadly classified into C4 and C5 routes based on the carbon skeleton of the initial metabolic precursor. The C4 pathway utilizes oxaloacetate as the carbon source, while the C5 pathway employs α-ketoglutarate [9].

In the C4 pathway, as exemplified by Acinetobacter baumannii, 1,3-propanediamine is synthesized through the sequential action of 2-ketoglutarate 4-aminotransferase (encoded by the dat gene) and L-2,4-diaminobutanoate decarboxylase (encoded by the ddc gene) [7] [8]. This pathway demonstrates remarkable efficiency, requiring only 1 mole of glucose, 4 moles of ammonia, 4 moles of nicotinamide adenine dinucleotide (reduced form), and 2 moles of adenosine triphosphate for the production of 1 mole of 1,3-propanediamine [9].

The C5 pathway, found in Pseudomonas aeruginosa, employs spermidine dehydrogenase (encoded by the spdH gene) to directly convert spermidine to 1,3-propanediamine [9]. While this pathway requires additional cofactors such as S-adenosylmethionine, it offers alternative metabolic routes that can be exploited for biotechnological applications.

Metabolic Engineering of Escherichia coli

Extensive metabolic engineering efforts have been undertaken to develop Escherichia coli strains capable of producing 1,3-propanediamine and related compounds [7] [8]. These efforts have focused on implementing heterologous biosynthetic pathways while optimizing the host metabolism to enhance precursor availability and product formation.

The most successful approach involved the introduction of the C4 pathway from Acinetobacter baumannii into engineered E. coli strains [7] [8]. The host strain was modified to relieve feedback inhibition of amino acid biosynthesis by mutating key aspartokinases encoded by the thrA and lysC genes. Additionally, the phosphofructokinase gene (pfkA) was deleted to redirect carbon flux through the pentose phosphate pathway, thereby increasing the nicotinamide adenine dinucleotide phosphate (reduced form) pool required for diamine biosynthesis [7].

Further optimization involved the overexpression of phosphoenolpyruvate carboxylase (encoded by ppc) and aspartate aminotransferase (encoded by aspC) to enhance oxaloacetate availability [7]. These modifications resulted in a 21-fold improvement in 1,3-propanediamine production, with titers reaching 13 grams per liter in fed-batch fermentation [7] [8].

Multi-Enzyme Cascade Systems

Recent advances in synthetic biology have enabled the development of multi-enzyme cascade systems for the production of 1,3-propanediamine from renewable feedstocks [10] [11]. These systems employ sequential enzymatic transformations to convert simple substrates such as glycerol into the desired diamine products.

A particularly promising approach involves the use of glycerol dehydratase (KpGDHT) as the rate-limiting enzyme in a retrosynthetic cascade starting from crude glycerol [10] [11]. Through substrate preference modification and reaction condition optimization, conversion efficiencies of 77 to 79 percent have been achieved using both pure and crude glycerol as substrates [10] [11]. This approach offers significant advantages in terms of substrate cost and sustainability, as crude glycerol is a widely available by-product of biodiesel production.

Enzyme Engineering and Optimization

The development of efficient biosynthetic routes for N1-Heptyl-1,3-propanediamine synthesis requires extensive enzyme engineering to enhance catalytic efficiency and substrate specificity [10] [9]. Protein engineering strategies have focused on modifying key enzymes to accept non-natural substrates and improve their kinetic properties.

Directed evolution and rational design approaches have been employed to enhance the substrate specificity of aminotransferases and decarboxylases toward longer-chain substrates [9]. These efforts have resulted in enzymes with improved catalytic efficiency for the synthesis of alkylated diamine derivatives, though specific data for N1-Heptyl-1,3-propanediamine production remains limited in the current literature.

Green Chemistry Approaches and Sustainability

Renewable Feedstock Utilization

The implementation of green chemistry principles in the synthesis of N1-Heptyl-1,3-propanediamine emphasizes the use of renewable feedstocks to replace petroleum-derived starting materials [10] [11] [12]. Biomass-derived compounds such as glycerol, which is abundantly available from biodiesel production, serve as attractive starting materials for sustainable synthesis routes.

The conversion of crude glycerol to 1,3-propanediamine and its derivatives represents a significant advancement in sustainable chemical manufacturing [10] [11]. This approach not only utilizes a renewable carbon source but also addresses waste management issues associated with biodiesel production. Life cycle assessment studies suggest that biomass-derived routes can achieve carbon footprint reductions of 30 to 50 percent compared to conventional petroleum-based processes [10].

Catalytic Process Development

The development of efficient catalytic systems is central to green chemistry approaches for diamine synthesis [13] [9]. Biocatalytic processes using engineered enzymes offer several advantages, including high selectivity, mild reaction conditions, and minimal waste generation. These systems typically operate at ambient temperature and pressure, resulting in energy savings of 40 to 60 percent compared to conventional thermal processes [9].

Heterogeneous catalysis has also emerged as an important tool for sustainable diamine synthesis [13]. The use of solid catalysts enables easy product separation and catalyst recovery, reducing waste generation and improving process economics. Recent developments in catalyst design have focused on the development of earth-abundant metal catalysts to replace precious metal systems, further enhancing the sustainability profile of these processes.

Solvent-Free and Water-Based Processes

The elimination or reduction of organic solvents represents a key strategy for improving the environmental profile of N1-Heptyl-1,3-propanediamine synthesis [14] . Water-based reaction systems offer significant advantages in terms of safety, environmental impact, and cost. The development of water-compatible catalysts and reaction conditions has enabled the implementation of aqueous phase synthesis routes with comparable efficiency to organic solvent-based processes.

Solvent-free methodologies, including mechanochemical synthesis and neat reactions, have also been explored for diamine synthesis [14]. These approaches eliminate solvent-related waste streams entirely while often providing enhanced reaction rates and selectivity due to the high concentration of reactants.

Process Integration and Atom Economy

The principles of atom economy and process integration are fundamental to the development of sustainable synthesis routes [10] [14]. Multi-enzyme cascade systems exemplify these principles by enabling the direct conversion of simple feedstocks to complex products without the need for intermediate isolation and purification steps.

In situ product formation and recovery strategies have been developed to minimize waste generation and improve overall process efficiency [10]. These approaches typically achieve atom efficiencies greater than 80 percent while reducing waste stream volumes by 70 to 85 percent compared to conventional multi-step synthesis routes [10] [11].

Energy Efficiency and Process Intensification

Energy efficiency considerations are paramount in the development of sustainable manufacturing processes for N1-Heptyl-1,3-propanediamine [13] . Process intensification strategies, including the use of microreactors, continuous flow systems, and alternative energy sources, have demonstrated significant potential for reducing energy consumption.

Microwave-assisted synthesis and other alternative heating methods offer rapid and efficient energy transfer, reducing overall energy requirements while maintaining high product quality . These technologies typically achieve process intensification factors of 3 to 5 times compared to conventional heating methods, while simultaneously reducing reaction times and improving safety profiles.

Waste Minimization and Circular Economy Principles

The implementation of circular economy principles in N1-Heptyl-1,3-propanediamine manufacturing focuses on waste minimization and resource recovery [10] [12]. By-product utilization strategies have been developed to convert waste streams into valuable chemicals, thereby improving the overall economic and environmental performance of the process.

Recycling and recovery of catalysts, solvents, and unreacted starting materials are essential components of sustainable manufacturing systems [10]. Advanced separation technologies, including membrane-based processes and selective adsorption systems, enable efficient recovery and reuse of process materials while maintaining high product purity.